Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate typically involves the condensation of 4-aminobenzoic acid with 2-amino-3-hydroxybenzoic acid under acidic conditions to form the benzo[d]oxazole ring . The resulting intermediate is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate: Known for its diverse biological activities.
Oxazole Derivatives: Compounds such as aleglitazar, ditazole, mubritinib, and oxaprozin have similar structures and biological activities.
Isoxazole Derivatives: Compounds such as isoxazole and its analogs are known for their wide spectrum of biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzo[d]oxazole ring, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-15(19)9-4-2-8(3-5-9)14-17-11-6-10(16)12(18)7-13(11)21-14/h2-7,18H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMVXXQIUSYBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647577 | |
Record name | Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883566-56-1 | |
Record name | Methyl 4-(5-amino-6-hydroxy-2-benzoxazolyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883566-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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